molecular formula C17H19ClN4OS B2546532 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-25-6

5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2546532
CAS No.: 898361-25-6
M. Wt: 362.88
InChI Key: UGINFDZXLKSHLE-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19ClN4OS and its molecular weight is 362.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds derived from 1,2,4-triazole derivatives, including structures related to 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibit good to moderate activities against various microorganisms, suggesting potential applications in combating infections and developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer and Molecular Docking Studies

Research has also been conducted on novel biologically potent heterocyclic compounds, incorporating elements of the structure , for their potential as anticancer agents. These compounds have been tested against 60 cancer cell lines, with some showing high potency. Additionally, molecular docking studies indicate potential utility in overcoming microbial resistance to pharmaceutical drugs, a critical aspect of current cancer research (Katariya, Vennapu, & Shah, 2021).

Cardiovascular Applications

In the realm of cardiovascular research, certain 1,2,4-triazolo derivatives have shown promising coronary vasodilating and antihypertensive activities. This suggests potential applications for compounds related to this compound in developing novel cardiovascular drugs. One study identified a compound more potent in coronary vasodilating activity than existing treatments, hinting at the therapeutic potential of these derivatives in cardiovascular diseases (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).

Safety and Hazards

Currently, there is no public registered data on the routes by which this substance is most likely to be released to the environment .

Biochemical Analysis

Biochemical Properties

5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with metalloproteinases, particularly matrix metalloproteinase-2 (MMP-2), through hydrogen bond-type interactions . The interaction with MMP-2 suggests that this compound may influence processes such as extracellular matrix remodeling and cell migration. Additionally, the compound’s structure allows it to cross cell membranes, facilitating its interaction with intracellular targets .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of ribosomal S6 kinase, which plays a crucial role in protein synthesis and cell growth . By affecting this kinase, this compound can alter cellular responses to growth signals and stress, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form hydrogen bonds with amino acids in the active sites of enzymes like MMP-2 is a key aspect of its mechanism of action . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This modulation of enzyme activity can result in altered gene expression patterns and downstream cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained interactions with target biomolecules . Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy and the consistency of its effects in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels within the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in various cellular compartments . This distribution pattern is crucial for its interaction with intracellular targets and its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the precise mechanisms through which the compound influences cellular function and for optimizing its therapeutic potential.

Properties

IUPAC Name

5-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-3-4-10-21)11-5-7-12(18)8-6-11/h5-8,14,23H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGINFDZXLKSHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.